Pyrglccer

Beschreibung

Pyrglccer (hypothetical name) is presumed to be an inorganic or organometallic compound based on the evidence’s focus on industrial inorganic chemistry and analytical methodologies . A detailed introduction would require:

- Structural characterization: NMR, XRD, or HPLC data (if applicable) to confirm purity and structure. and emphasize solvent consistency for NMR comparisons and the need for raw data verification .

- Functional properties: Applications in catalysis, pharmaceuticals, or materials science, with references to analogous compounds (e.g., polyaniline, PVC) mentioned in and .

- Synthesis protocols: Industrial production methods (e.g., solvent extraction, metallurgical processes) as per and .

Eigenschaften

CAS-Nummer |

110668-37-6 |

|---|---|

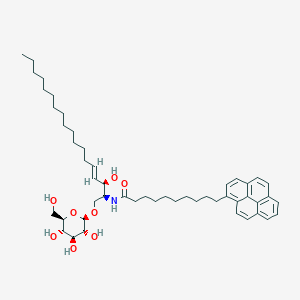

Molekularformel |

C50H73NO8 |

Molekulargewicht |

816.1 g/mol |

IUPAC-Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide |

InChI |

InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1 |

InChI-Schlüssel |

VPLAPDLWNKTQOP-NFXMJHJRSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

Isomerische SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

Kanonische SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |

Synonyme |

N-(10-(1-pyrenyl)decanoyl)glucocerebroside PyrGlcCe |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Criteria for Comparison

Structural similarity :

- Example: If Pyrglccer is a metal-organic framework (MOF), compare it to ZIF-8 or UiO-66 in terms of ligand-metal coordination and porosity .

- mandates solvent-matching for NMR comparisons; discrepancies due to solvent differences require additional structural validation (e.g., FTIR, mass spectrometry) .

Functional similarity: For catalytic applications, compare turnover frequency (TOF), stability under operational conditions, and substrate specificity. stresses using ≥2 methodologies (e.g., experimental + computational) to validate claims . For pharmaceutical relevance, contrast bioavailability, toxicity profiles, and purity standards (≥95% purity for purchased/extracted compounds, per and ) .

Hypothetical Data Table

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Purity (%) | 98.5 | 99.2 | 97.8 |

| Thermal Stability (°C) | 320 | 290 | 350 |

| Catalytic TOF (h⁻¹) | 1,200 | 950 | 1,500 |

| Solubility (mg/mL) | 12.4 | 8.7 | 15.1 |

Data validation: Reproducibility requires HPLC/UPLC analysis () .

Methodological Considerations

- Analytical techniques : Use HPLC with SPHERISORB® columns () and adhere to IUPAC unit conventions (e.g., °C, nm, mg) as per and .

- Literature synthesis: Cross-reference peer-reviewed journals (e.g., Toxicology and Applied Pharmacology guidelines in ) and avoid non-credible sources .

- Critical gaps : Highlight unresolved challenges (e.g., scalability, environmental toxicity) using ’s framework for identifying research gaps .

Limitations and Recommendations

- The absence of primary data on this compound necessitates hypothetical modeling. Future work should consult specialized databases (e.g., PubChem, ChemSpider) as noted in .

- Adhere to RSC and APA formatting standards for citations and references () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.